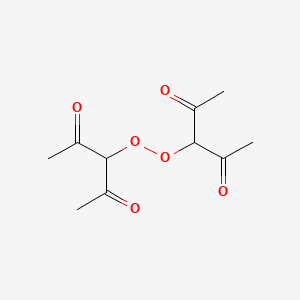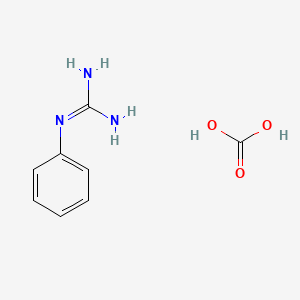
4-氯-6-(甲氧甲基)嘧啶
概述
描述
4-Chloro-6-(methoxymethyl)pyrimidine is a chemical compound with the CAS Number: 3122-84-7. It has a molecular weight of 158.59 and its IUPAC name is 4-chloro-6-(methoxymethyl)pyrimidine .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-(methoxymethyl)pyrimidine is 1S/C6H7ClN2O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Chloro-6-(methoxymethyl)pyrimidine is a solid at room temperature. Its physical form, molecular weight, and other properties are consistent with its molecular structure .科学研究应用
Organic Synthesis
4-Chloro-6-(methoxymethyl)pyrimidine is used as a raw material in organic synthesis . It can be used to create a variety of other compounds, serving as a building block in the synthesis of more complex molecules.
Pharmaceuticals
This compound is also used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of drugs, contributing to the development of new medications.
Agrochemicals
In the field of agrochemicals, 4-Chloro-6-(methoxymethyl)pyrimidine can be used as an intermediate in the production of pesticides, herbicides, and other agricultural chemicals .
Dye Stuffs
It is also used in the production of dyestuffs . The compound can be used to create dyes with specific properties, contributing to the coloration of textiles and other materials.
Material Science
In material science, this compound can be used in the development of new materials with specific properties . Its unique structure can contribute to the properties of the resulting material.
Chemical Synthesis
4-Chloro-6-(methoxymethyl)pyrimidine can be used in chemical synthesis . It can serve as a reagent or a catalyst in various chemical reactions, contributing to the production of a wide range of chemicals.
安全和危害
The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
未来方向
While specific future directions for 4-Chloro-6-(methoxymethyl)pyrimidine are not mentioned in the available resources, pyrimidine derivatives continue to be a focus of research due to their wide range of biological and pharmacological activities . They are particularly of interest in the development of new anticancer drugs .
属性
IUPAC Name |
4-chloro-6-(methoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOQUMTZWQEHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558750 | |
| Record name | 4-Chloro-6-(methoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3122-84-7 | |
| Record name | 4-Chloro-6-(methoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


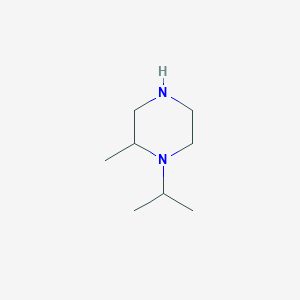

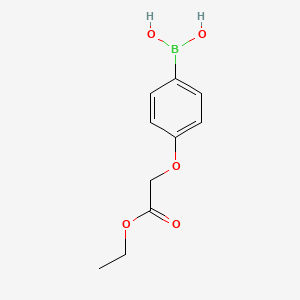

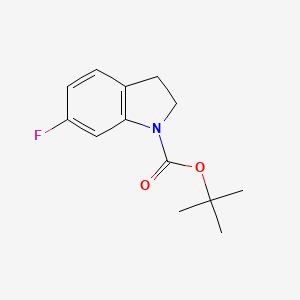
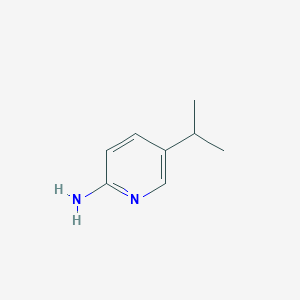

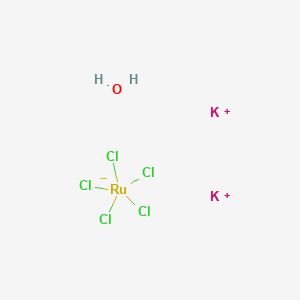

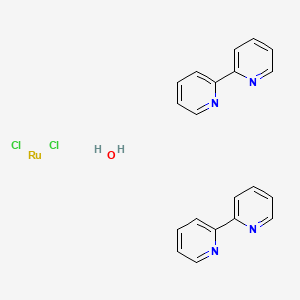
![N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine](/img/structure/B1591442.png)
